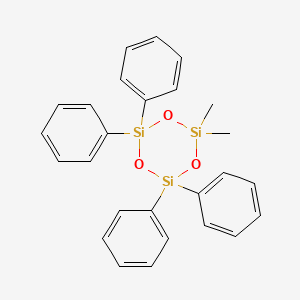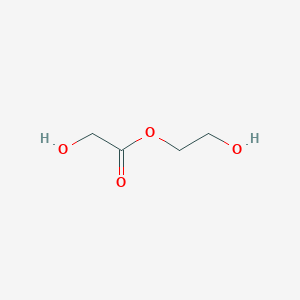
4-(2-Fluoroethoxy)benzoic acid
Vue d'ensemble
Description
4-(2-Fluoroethoxy)benzoic acid is a chemical compound with the CAS Number: 145304-35-4 . It has a molecular weight of 184.17 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2-fluoroethoxy)benzoic acid . The InChI code for this compound is 1S/C9H9FO3/c10-5-6-13-8-3-1-7 (2-4-8)9 (11)12/h1-4H,5-6H2, (H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving 4-(2-Fluoroethoxy)benzoic acid are not available, benzoic acid and its derivatives are known to undergo various chemical reactions. For example, 2-(4-Fluorobenzoyl)benzoic acid on nitration with fuming HNO3 yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid .Physical And Chemical Properties Analysis
4-(2-Fluoroethoxy)benzoic acid is a powder that is stored at room temperature . Its melting point is between 128-130 degrees Celsius .Applications De Recherche Scientifique
Chemical Properties and Synthesis
“4-(2-Fluoroethoxy)benzoic acid” is a chemical compound with the CAS Number: 145304-35-4 . It has a molecular weight of 184.17 and its IUPAC name is 4-(2-fluoroethoxy)benzoic acid . It is typically stored at room temperature and has a melting point of 128-130 degrees Celsius . The compound is usually available in powder form .
Bio-Oil Upgrading
One of the significant applications of “4-(2-Fluoroethoxy)benzoic acid” is in the field of sustainable energy production. It is used as a model compound in the hydrodeoxygenation (HDO) of bio-oil . The HDO process is crucial for upgrading bio-oil, and the study of this compound helps in developing catalysts with superior activity and selectivity .
Catalyst Development
The compound is used in the development of nickel-supported catalysts for the hydrodeoxygenation of benzoic acid . The study found that the catalyst from the nearly neutral support, Ni/SiO2, showed higher activity (91% conversion) compared to m-Ni/ZSM-5 (84%), which was attributed to the mesoporous nature of Ni/SiO2, allowing more access to active sites for bulk benzoic acid molecules .
Kinetic Study
“4-(2-Fluoroethoxy)benzoic acid” is also used in kinetic studies of the hydrodeoxygenation process . A kinetic model was developed using the Langmuir–Hinshelwood–Hougen–Watson (LHHW) approach . The observed activation energy from the model was 137.2 kJ mol −1 .
Synthesis of New Derivatives
The compound is used in the synthesis of new derivatives of 4-fluoro benzoic acid . These new derivatives can potentially serve as bioactive compounds .
Anti-Inflammatory Properties
“4-(2-Fluoroethoxy)benzoic acid”, also known as FEBA, is known to display anti-inflammatory properties. This makes it a potential candidate for drug development.
Safety and Hazards
Orientations Futures
While specific future directions for 4-(2-Fluoroethoxy)benzoic acid are not available, it’s worth noting that benzoic acid and its derivatives have wide applications in various fields, including as food preservatives, in the synthesis of other compounds, and in pharmaceuticals .
Relevant Papers One relevant paper is titled "Synthesis of 2-R1-2-(4-(2-fluoroethoxy)benzoic acid as potential PET imaging agents" . This paper discusses the synthesis of a compound similar to 4-(2-Fluoroethoxy)benzoic acid and its potential use in PET imaging.
Propriétés
IUPAC Name |
4-(2-fluoroethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOPWMBIOUQWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679914 | |
| Record name | 4-(2-Fluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethoxy)benzoic acid | |
CAS RN |
145304-35-4 | |
| Record name | 4-(2-Fluoroethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3047740.png)


![tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3047744.png)






![Hydrazinecarboxamide, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B3047759.png)
![5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3047760.png)
